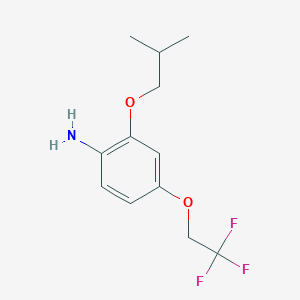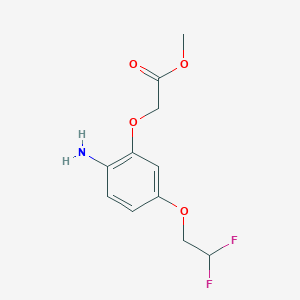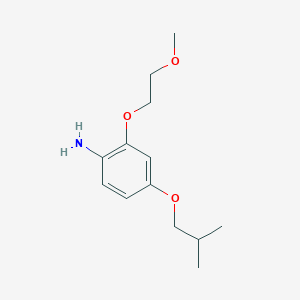
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by the presence of both isobutoxy and trifluoroethoxy groups attached to an aniline core. This compound is typically a colorless to pale yellow solid and is soluble in various organic solvents such as ethanol and dimethylformamide. It is often used as a precursor in the synthesis of fluorescent probes for peptides and in coupling reactions in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-nitroaniline with isobutyl bromide and potassium carbonate in the presence of a suitable solvent like dimethylformamide. This is followed by the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The trifluoroethoxy group is then introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group (if present) to form amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.
Substitution: Sodium hydride (NaH) and 2,2,2-trifluoroethanol are used for introducing trifluoroethoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction typically produces amines .
科学研究应用
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorescent probes and in coupling reactions.
Biology: Utilized in the development of bioactive molecules and as a labeling agent for biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: Similar structure but lacks the isobutoxy group.
2-Isobutoxy-4-(2,2,2-trifluoroethoxy)aniline: Isomeric form with different positioning of functional groups.
Uniqueness
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both isobutoxy and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications.
属性
IUPAC Name |
4-(2-methylpropoxy)-2-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2/c1-8(2)6-17-9-3-4-10(16)11(5-9)18-7-12(13,14)15/h3-5,8H,6-7,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPPEBXBVJALCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














